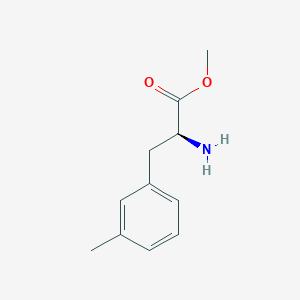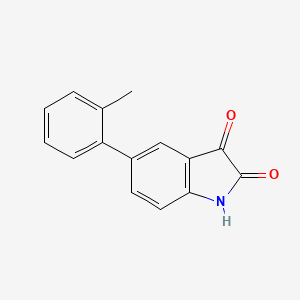![molecular formula C12H19ClO2 B11763392 (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which includes various bioactive molecules. The compound’s structure features a bicyclic framework with a chloroacetate functional group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate typically involves the reaction of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloroacetate group can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of esters or amides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate involves its interaction with specific molecular targets. The chloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The bicyclic structure of the compound also contributes to its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, a well-known compound with a similar bicyclic structure.
Bicyclo[2.1.1]hexanes: Compounds with a related bicyclic framework but different functional groups.
Uniqueness
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate is unique due to its chloroacetate functional group, which imparts distinct reactivity and potential biological activity. The combination of the bicyclic structure and the chloroacetate group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H19ClO2 |
|---|---|
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate |
InChI |
InChI=1S/C12H19ClO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3/t8?,9?,12-/m1/s1 |
Clave InChI |
VSQKDAUZKNYBHR-SHVIVCPWSA-N |
SMILES isomérico |
C[C@]12CCC(C1(C)C)CC2OC(=O)CCl |
SMILES canónico |
CC1(C2CCC1(C(C2)OC(=O)CCl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
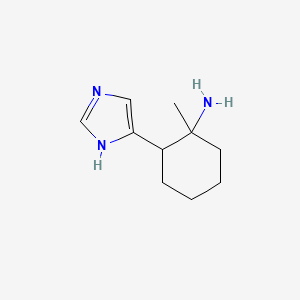
![6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)
![tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate](/img/structure/B11763318.png)

![4-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763333.png)
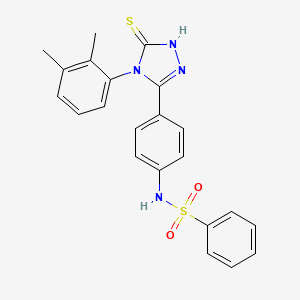
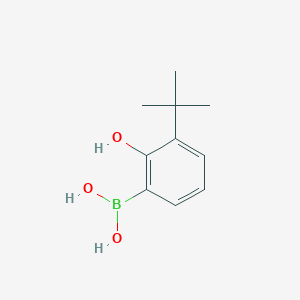
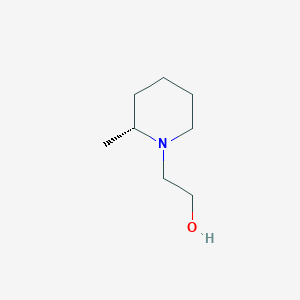
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)
